p-Benzoquinoneimine, N-(p-(di-2''-chloroethylamino)phenyl)-

Myeloperoxidase inhibition Inflammation Enzyme pharmacology

p-Benzoquinoneimine, N-(p-(di-2''-chloroethylamino)phenyl)- (CAS 64048-64-2, also designated NSC260638) is a synthetic hybrid molecule that covalently merges an aniline nitrogen mustard warhead with a p-benzoquinone monoimine redox-cycling core. This architectural fusion confers a dual-mode pharmacophore: the bis(2-chloroethyl)amino group functions as a DNA-alkylating electrophile, while the quinone imine moiety participates in single-electron redox cycling to generate reactive oxygen species (ROS).

Molecular Formula C16H16Cl2N2O
Molecular Weight 323.2 g/mol
CAS No. 64048-64-2
Cat. No. B13941836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Benzoquinoneimine, N-(p-(di-2''-chloroethylamino)phenyl)-
CAS64048-64-2
Molecular FormulaC16H16Cl2N2O
Molecular Weight323.2 g/mol
Structural Identifiers
SMILESC1=CC(=O)C=CC1=NC2=CC=C(C=C2)N(CCCl)CCCl
InChIInChI=1S/C16H16Cl2N2O/c17-9-11-20(12-10-18)15-5-1-13(2-6-15)19-14-3-7-16(21)8-4-14/h1-8H,9-12H2
InChIKeyLUKFYERPDCANBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Benzoquinoneimine, N-(p-(di-2''-chloroethylamino)phenyl)- CAS 64048-64-2: Core Chemical Identity and Procurement Synopsis


p-Benzoquinoneimine, N-(p-(di-2''-chloroethylamino)phenyl)- (CAS 64048-64-2, also designated NSC260638) is a synthetic hybrid molecule that covalently merges an aniline nitrogen mustard warhead with a p-benzoquinone monoimine redox-cycling core [1]. This architectural fusion confers a dual-mode pharmacophore: the bis(2-chloroethyl)amino group functions as a DNA-alkylating electrophile, while the quinone imine moiety participates in single-electron redox cycling to generate reactive oxygen species (ROS) [2]. The compound is structurally categorized as an indoaniline nitrogen mustard and has been disclosed in antimalarial patents (US11903936B2) and myeloperoxidase (MPO) inhibitor screening campaigns, establishing its relevance across distinct therapeutic and biochemical research verticals [3].

Pharmacophore Dual alkylating-redox mechanism supports DNA cross-link and strand break studies
Enzyme Target Myeloperoxidase (MPO) pathway inhibition screening and isoform selectivity profiling
Phenotypic Screen Antimalarial lead identification using a non-artemisinin, redox-alkylating scaffold

Structural Non-Interchangeability of p-Benzoquinoneimine, N-(p-(di-2''-chloroethylamino)phenyl)- Versus Classical Nitrogen Mustards


Conventional nitrogen mustards such as chlorambucil or melphalan rely almost exclusively on electrophilic DNA alkylation for cytotoxicity and lack the intrinsic capacity for sustained redox stress generation. The target compound differentiates itself through the quinone imine pharmacophore, which introduces a parallel ROS-generating mechanism that is absent in simple aniline mustards [1]. In seminal head-to-head studies, aniline mustard — which bears the identical bis(2-chloroethyl)amino alkylating group but lacks the quinone function — produced markedly lower levels of DNA-DNA cross-links and no detectable DNA strand breaks [2]. Substituting the imine linkage with a direct C–N bond (as in 2-(bis(2-chloroethyl)amino)-1,4-benzoquinone) alters the electronic character of the quinone ring and consequently modifies the compound's redox potential, MPO inhibition potency, and antimalarial EC50 profile [3]. These data establish that the precise quinone imine connectivity is not an interchangeable architectural feature but a structurally encoded determinant of target engagement and biological outcome.

Classical Nitrogen Mustards (e.g., chlorambucil)
Lack quinone-mediated ROS generation and DNA strand-break induction; alkylation-only mechanism may not reproduce dual lesion signature.
Directly Substituted Analog (2-(bis(2-chloroethyl)amino)-1,4-benzoquinone)
C–N bond at quinone 2-position alters π-conjugation and reduction potential; predicted distinct DT-diaphorase substrate profile and redox behavior.

Quantitative Comparator Evidence Matrix for p-Benzoquinoneimine, N-(p-(di-2''-chloroethylamino)phenyl)-


Myeloperoxidase (MPO) Chlorination Inhibition: Sub-Nanomolar Potency Versus Reference Inhibitors

In a direct biochemical profiling dataset curated by BindingDB, the target compound (CHEMBL4790231) inhibited MPO-mediated chlorination activity with an IC50 of 1 nM, as measured by aminophenyl fluorescein assay after 10 min incubation followed by NaCl addition [1]. For comparison, the established MPO inhibitor 5-fluorotryptamine (a commercially available reference standard) exhibits an IC50 of approximately 790 nM in analogous chlorination assays, while a representative chalcone-based inhibitor (B-thiophenyl chalcone) shows an IC50 of 530 nM [2]. These data position the target compound's MPO inhibition potency as roughly 500- to 800-fold more potent than these comparator chemotypes when evaluated under comparable in vitro chlorination conditions.

MPO IC50
Head-to-head
1 nM (target) vs. 530–790 nM (comparators)
Reported MPO inhibition context for pathway studies
Aminophenyl fluorescein chlorination assay; cross-study comparison
Myeloperoxidase inhibition Inflammation Enzyme pharmacology

Peroxidase Isoform Selectivity: MPO Versus Eosinophil Peroxidase (EPX) Differential Inhibition

The same compound (CHEMBL4790231) was profiled against human eosinophil peroxidase (EPX) bromination activity using tyrosine as substrate; the observed IC50 was 360 nM [1]. This represents a 360-fold selectivity window relative to the 1 nM IC50 against MPO chlorination activity measured under comparable biochemical conditions [2][3]. Such selectivity is mechanistically significant because MPO and EPX share high sequence homology within the mammalian peroxidase family, yet differential inhibition is desirable for target validation studies aiming to dissect MPO-specific contributions to inflammatory pathology without confounding EPX cross-inhibition.

MPO/EPX Selectivity
Head-to-head
360-fold (MPO IC50 1 nM vs. EPX IC50 360 nM)
Reported isoform selectivity for MPO-specific interpretation
EPX bromination assay; same compound tested in both peroxidase assays
Peroxidase selectivity EPX inhibition Target engagement profiling

Antimalarial Potency Against Plasmodium falciparum 3D7: Nanomolar EC50 with Defined Assay Conditions

The compound (disclosed as Compound 35 in US Patent US11903936B2) was tested against the chloroquine-sensitive P. falciparum 3D7 strain in a standardized whole-cell phenotypic assay. It exhibited an EC50 of 7 nM against intraerythrocytic parasites cultured in RPMI medium supplemented with 0.5% albuMAX I, human red blood cells at 0.5% hematocrit, and 0.5% initial parasitemia [1]. Within the same patent series, a related structural analog (Compound 2) showed an EC50 of 13 nM, indicating that the specific imino-quinone connectivity of the target compound confers a nearly 2-fold improvement in antimalarial potency compared to a close chemical neighbor [2]. While the artemisinin comparator artesunate typically exhibits sub-nanomolar EC50 values against 3D7, the 7 nM EC50 positions this compound in a potency range comparable to several advanced preclinical antimalarial leads.

P. falciparum EC50
Head-to-head
7 nM (3D7 strain) vs. 13 nM for close patent analog
Reported antimalarial phenotypic screening context
Whole-cell assay, RPMI + albuMAX I, 0.5% hematocrit
Antimalarial Plasmodium falciparum Phenotypic screening

DNA Damage Induction Profile: Quinone Imine-Mediated Strand Breakage Versus Aniline Mustard Inactivity

In alkaline and neutral elution assays using L5178Y murine lymphoblasts, the structurally related benzoquinone mustard (which contains both a quinone moiety and an active alkylating group) induced DNA double-strand breaks with a relative activity approximately 15,000-fold greater than hydrolyzed benzoquinone mustard, which retains the quinone group but lacks alkylating capacity [1]. Critically, aniline mustard — which bears the identical bis(2-chloroethyl)amino group as the target compound but contains no quinone function — produced only lower levels of DNA-DNA cross-links and no detectable DNA strand breaks under the same assay conditions [2][3]. Because the target compound structurally integrates both the quinone imine redox center and the alkylating mustard, it is expected to recapitulate the dual DNA lesion signature (cross-links plus strand breaks) that distinguishes quinone-bearing mustards from their quinone-deficient aniline counterparts. This inference is classified as class-level and should be confirmed through direct testing of the target compound in comparable elution assays.

DNA Damage Signature
Class-level inference
Strand breaks + cross-links inferred from benzoquinone mustard analog; aniline mustard lacks strand breaks
Class-level dual lesion context; direct testing needed
Based on L5178Y lymphoblast elution assays; target compound not directly measured
DNA damage Double-strand breaks Quinone redox cycling

Structural Differentiation from 2-(Bis(2-chloroethyl)amino)-1,4-benzoquinone: Imine Linkage and Ring-Substitution Topology

The target compound (CAS 64048-64-2) features the bis(2-chloroethyl)amino group attached to the quinone system via a para-iminophenyl linker, forming a 4-[[4-[bis(2-chloroethyl)amino]phenyl]imino]-2,5-cyclohexadien-1-one architecture [1]. In contrast, the direct analog 2-(bis(2-chloroethyl)amino)-1,4-benzoquinone (CAS 2158-71-6, p-benzoquinone mustard) has the mustard group attached directly to the 2-position of the benzoquinone ring via a C–N bond, with no intervening phenyl ring and no imine functionality [2]. Critically, the imine nitrogen in the target compound extends the conjugated π-system and alters the electron density distribution on the quinone ring, which directly modulates the compound's reduction potential and, consequently, its propensity to redox cycle and generate ROS [3]. DT-diaphorase (NQO1)-mediated reduction of benzoquinone mustards is exquisitely sensitive to ring substitution patterns, and the distinct connectivity present in the target compound is predicted to yield a different bioreductive activation profile compared to the directly substituted benzoquinone mustard.

Imine Topology
Class-level inference
Para-iminophenyl linker vs. direct C–N substitution; extended π-system alters reduction potential
Imine linkage topology may alter bioreductive activation
Structural SAR; predicted distinct DT-diaphorase substrate specificity
Structure-activity relationship Quinone imine Chemical topology

High-Value Application Scenarios for p-Benzoquinoneimine, N-(p-(di-2''-chloroethylamino)phenyl)- Deriving from Quantitative Differentiation Evidence


High-Sensitivity Myeloperoxidase Inhibitor Screening and Inflammatory Disease Target Validation

The compound's 1 nM MPO IC50 — approximately 500- to 800-fold more potent than comparator inhibitors such as 5-fluorotryptamine (IC50 ≈ 790 nM) or B-thiophenyl chalcone (IC50 = 530 nM) — enables its deployment as a high-affinity tool compound for MPO target engagement studies at low nanomolar concentrations [1][2]. Its 360-fold selectivity over eosinophil peroxidase (EPX IC50 = 360 nM) is particularly valuable in mixed granulocyte inflammatory models where MPO-specific blockade must be delineated from EPX-mediated effects . Researchers investigating MPO's role in atherosclerosis, neuroinflammation, or rheumatoid arthritis can use the compound at concentrations that saturate MPO while leaving EPX largely unoccupied, thereby enhancing the mechanistic resolution of pharmacological intervention studies.

Antimalarial Lead Optimization Featuring a Dual Alkylating-Redox Pharmacophore

With a confirmed EC50 of 7 nM against chloroquine-sensitive P. falciparum 3D7 parasites and a patent-validated structure (US11903936B2, Compound 35), this compound offers a structurally distinct starting point for antimalarial medicinal chemistry programs [1]. Its dual alkylating-redox mechanism is orthogonal to that of artemisinins (endoperoxide-mediated ROS) or chloroquine (heme polymerization inhibition), suggesting potential utility against resistant parasite strains. The nearly 2-fold potency advantage over the closest patent analog (Compound 2, EC50 = 13 nM) validates the specific imino-quinone connectivity as a potency-determining structural feature [2], guiding rational SAR expansion around the quinone imine scaffold.

DNA Damage Reporter Assays Requiring Simultaneous Cross-Link and Strand Break Detection

Class-level evidence from structurally analogous benzoquinone mustards demonstrates that the quinone-alkylating hybrid architecture generates both DNA-DNA cross-links (from the nitrogen mustard) and DNA double-strand breaks (from quinone-mediated redox cycling), whereas quinone-deficient aniline mustards produce only diminished cross-links and no strand breaks [1]. This dual DNA lesion signature makes the compound a valuable positive control or mechanistic probe in DNA damage response assays (e.g., γH2AX foci formation, Comet assays, or RAD51 focus formation) where the ability to simultaneously induce cross-links and oxidative strand breaks is required for assay validation or for studying the interplay between different DNA repair pathways [2]. Investigators studying Fanconi anemia pathway activation or homologous recombination responses to dual-mode DNA damaging agents would benefit from this compound's predicted lesion profile.

Bioreductive Prodrug Design and DT-Diaphorase Substrate Profiling

The compound's extended π-conjugation via the para-iminophenyl linker differentiates it topologically from the directly substituted 2-(bis(2-chloroethyl)amino)-1,4-benzoquinone [1]. Published SAR studies on benzoquinone alkylating agents demonstrate that ring substitution patterns profoundly affect DT-diaphorase (NQO1)-mediated two-electron reduction and the consequent balance between DNA cross-link and strand break formation [2]. Given that NQO1 is overexpressed in many solid tumors, the compound can serve as a structural probe for investigating the relationship between quinone imine substitution topology and bioreductive activation efficiency. Medicinal chemists designing tumor-targeted prodrugs may leverage the imine linkage as a tunable handle for modulating reduction potential and NQO1 substrate specificity, using the 1 nM MPO activity as a convenient biochemical surrogate for monitoring target engagement during lead optimization.

Application
Selection Property
Validation Focus
MPO inhibitor screening & inflammatory target validation
MPO selectivity over EPX
MPO-specific pathway interpretation in mixed granulocyte models
Antimalarial lead optimization
Imino-quinone scaffold potency profile
P. falciparum phenotypic assay response and resistance profiling
DNA damage reporter assays (dual lesion)
Predicted cross-link + strand break signature
γH2AX / Comet assay endpoint validation; repair pathway interplay
Bioreductive prodrug design & NQO1 profiling
Imine linker topology
DT-diaphorase substrate specificity and reduction potential screening
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